2-(4-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
Structure: It consists of a 4-bromophenoxy group, a 4-methylphenyl group, an oxadiazole ring, and an acetamide moiety.
Preparation Methods
Industrial Production: Industrial-scale production methods are also scarce, likely due to its specialized nature.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information on specific reagents and conditions is lacking.
Major Products: The major products formed during these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, could be relevant.
Medicine: It might serve as a lead compound for drug development.
Industry: Its use in specialty chemicals or materials could be explored.
Mechanism of Action
- Unfortunately, specific information regarding its mechanism of action is not readily available. Further research would be necessary to elucidate this aspect.
Comparison with Similar Compounds
Uniqueness: Its unique combination of structural features sets it apart.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily accessible
Properties
Molecular Formula |
C17H14BrN3O3 |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-2-4-12(5-3-11)16-17(21-24-20-16)19-15(22)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
VTUUIDSGGCBXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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